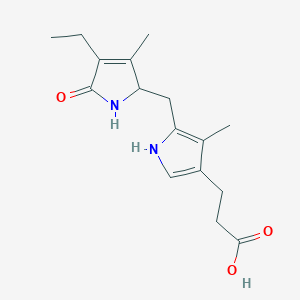
Isoneobilirubinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoneobilirubinic acid (INBA) is a tetrapyrrolic compound that has been widely studied for its potential applications in the field of biomedicine. INBA is a derivative of bilirubin, a yellow pigment that is formed during the breakdown of heme in the liver. INBA has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of Isoneobilirubinic acid is not fully understood. However, several studies have suggested that Isoneobilirubinic acid exerts its effects through the regulation of signaling pathways involved in inflammation, oxidative stress, and apoptosis. Isoneobilirubinic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. Isoneobilirubinic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Isoneobilirubinic acid has been shown to possess several biochemical and physiological effects. Isoneobilirubinic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Isoneobilirubinic acid has also been shown to reduce the levels of ROS in cells and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Isoneobilirubinic acid has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Isoneobilirubinic acid has several advantages for lab experiments. Isoneobilirubinic acid is a stable compound that can be easily synthesized and purified. Isoneobilirubinic acid has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents. However, there are also limitations to the use of Isoneobilirubinic acid in lab experiments. Isoneobilirubinic acid is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine the optimal conditions for the use of Isoneobilirubinic acid in lab experiments.
Zukünftige Richtungen
There are several future directions for Isoneobilirubinic acid research. First, further research is needed to determine the optimal conditions for the use of Isoneobilirubinic acid in lab experiments. Second, the mechanism of action of Isoneobilirubinic acid needs to be fully understood in order to develop novel therapeutic agents based on Isoneobilirubinic acid. Third, the potential applications of Isoneobilirubinic acid in the treatment of various diseases, such as cancer and inflammatory diseases, need to be explored further. Fourth, the safety and toxicity of Isoneobilirubinic acid need to be evaluated in animal models and clinical trials. Finally, the development of novel synthetic methods for the production of Isoneobilirubinic acid may lead to the discovery of new derivatives with improved properties.
Synthesemethoden
Isoneobilirubinic acid can be synthesized through several methods, including the reaction of bilirubin with nitrous acid, the oxidation of bilirubin with hydrogen peroxide, and the reaction of bilirubin with iodine. The most commonly used method for the synthesis of Isoneobilirubinic acid is the reaction of bilirubin with nitrous acid. This method involves the conversion of bilirubin into a diazo compound, which is then hydrolyzed to form Isoneobilirubinic acid.
Wissenschaftliche Forschungsanwendungen
Isoneobilirubinic acid has been studied extensively for its potential applications in the field of biomedicine. Several studies have shown that Isoneobilirubinic acid has anti-inflammatory, antioxidant, and antitumor properties. Isoneobilirubinic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. Isoneobilirubinic acid has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
13129-10-7 |
|---|---|
Produktname |
Isoneobilirubinic acid |
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C16H22N2O3/c1-4-12-10(3)14(18-16(12)21)7-13-9(2)11(8-17-13)5-6-15(19)20/h8,14,17H,4-7H2,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
BEEJYPZRWZJYAK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C |
Kanonische SMILES |
CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



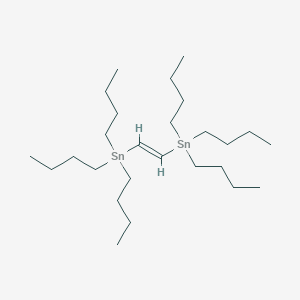
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
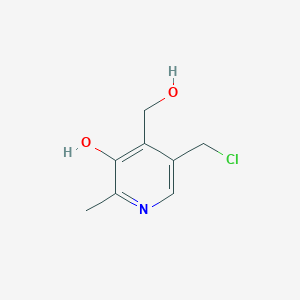
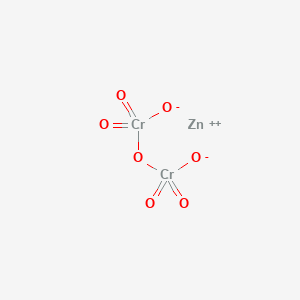
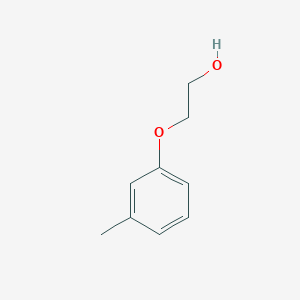
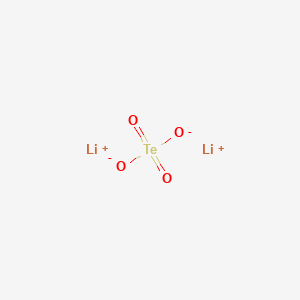
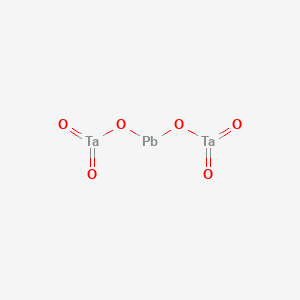
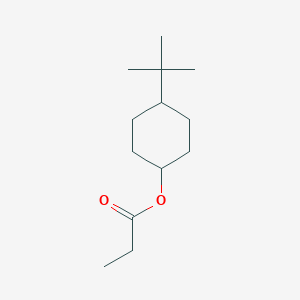
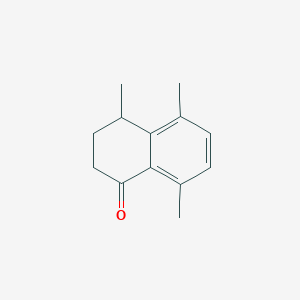
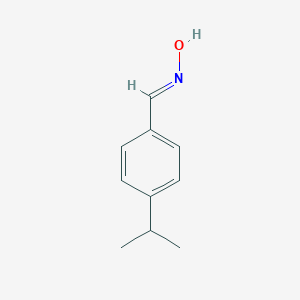
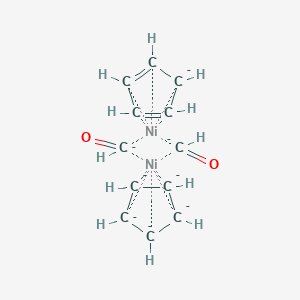
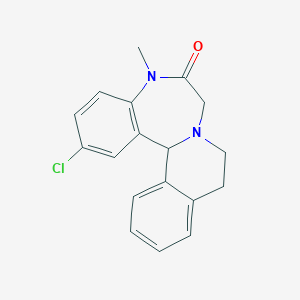
![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)